![molecular formula C17H16N2O4S B8600451 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8600451.png)
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid is a complex organic compound that features both indole and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole core followed by the introduction of the thiazole ring. The tert-butyl ester group is often introduced to protect the carboxylic acid functionality during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component of drug delivery systems.
Industry: The compound could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Carboxy-thiazol-2-yl)-indole-1-carboxylic acid methyl ester
- 5-(4-Carboxy-thiazol-2-yl)-indole-1-carboxylic acid ethyl ester
Uniqueness
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the tert-butyl ester, which can influence its reactivity and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C17H16N2O4S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4S/c1-17(2,3)23-16(22)19-7-6-10-8-11(4-5-13(10)19)14-18-12(9-24-14)15(20)21/h4-9H,1-3H3,(H,20,21) |
InChI-Schlüssel |
KJIMVCPXMJGODX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
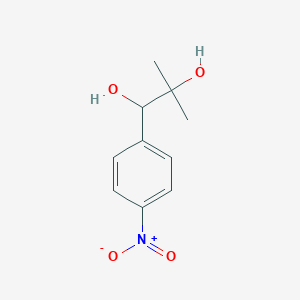
![Methyl [3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]acetate](/img/structure/B8600375.png)


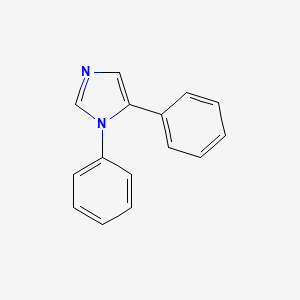
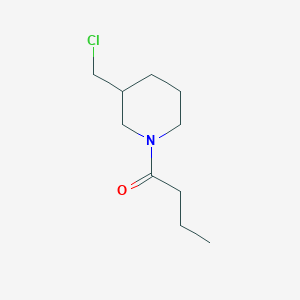

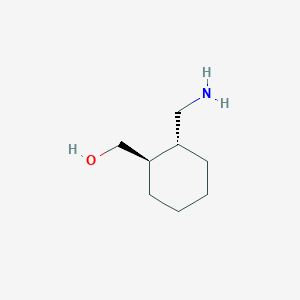
![N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]propionamide](/img/structure/B8600426.png)
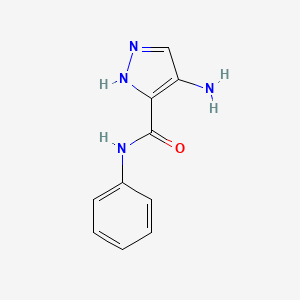
![2-({[4-(Benzyloxy)benzyl]oxy}methyl)-2-methyloxirane](/img/structure/B8600436.png)

![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[3-(dimethylamino)phenyl]methyl]-](/img/structure/B8600443.png)
![2-Chloro-N-ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8600456.png)
